N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLSFVHABEGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under solvent-free conditions with simple heating, making it an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the minimization of hazardous reagents, are likely to be employed to ensure sustainable and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide involves the formation of an isoxazole ring fused with an isoindoline structure. This unique combination contributes to its biological activity. The synthesis typically follows multi-step reactions involving the condensation of appropriate precursors, leading to the formation of the desired compound with high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of indole-isoxazole hybrids, including derivatives similar to this compound, were evaluated for their cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer). These compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.7 to 35.2 µM, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF7 | 8.3 ± 0.8 |
| 5b | HCT116 | 11.4 ± 0.2 |
| 5c | Huh7 | 8.0 ± 1.0 |
| DOXO | MCF7 | 0.22 ± 0.02 |
| 5-FU | HCT116 | 21.0 ± 0.75 |
This table summarizes the cytotoxicity results of selected compounds against various cancer cell lines compared to standard chemotherapeutic agents like Doxorubicin (DOXO) and 5-Fluorouracil (5-FU).
Therapeutic Implications
The therapeutic applications of this compound derivatives extend beyond oncology. The compound's structural features suggest potential utility in treating other conditions influenced by similar biological pathways:
- Androgen Receptor Modulation : The compound has been linked to androgen receptor modulation, which is significant for conditions like prostate cancer and benign prostatic hyperplasia. Its ability to act as a selective androgen receptor modulator (SARM) positions it as a candidate for therapies targeting androgen-dependent diseases .
- Anti-inflammatory Effects : Some derivatives may exhibit anti-inflammatory properties through mechanisms involving cyclooxygenase (COX) inhibition, which could be beneficial for treating inflammatory diseases alongside cancer therapies .
Case Studies and Research Findings
Several case studies have reinforced the potential applications of this compound:
- Study on Indole-Isoxazole Hybrids : A study demonstrated that specific hybrids showed potent anticancer activities against liver cancer cell lines and provided insights into their molecular mechanisms .
- Cytotoxicity Screening : Another research effort focused on a series of isoxazole derivatives that were screened against multiple human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Mechanism of Action
The mechanism by which N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest and decrease levels of cyclin-dependent kinases, thereby inhibiting cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl and halogen substituents (e.g., in ) enhance metabolic stability and target affinity via hydrophobic and electronic effects.
- Carbohydrate conjugates (e.g., ) improve solubility but may reduce membrane permeability.
- Extended alkyl/aryl linkers (e.g., ) between moieties modulate steric bulk and binding kinetics, impacting biological activity.
Physicochemical Properties
The compound’s properties are influenced by its hybrid structure:
- Solubility: The 1,3-dioxoisoindolinyl group reduces aqueous solubility compared to glucopyranosyl conjugates (e.g., 52% yield for ).
- Stability : The isoxazole ring provides resistance to hydrolysis, while the dioxoisoindolinyl moiety may confer photostability.
- Crystallinity : Analogues like N-(4-Chloro-3-nitrophenyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide exhibit semi-solid or crystalline states, critical for formulation .
Biological Activity
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Synthesis and Structural Characteristics
The compound is synthesized through various methods, including Claisen–Schmidt condensation and other synthetic routes involving isoindoline and isoxazole derivatives. The structural framework allows for interactions with biological targets, making it a candidate for further pharmacological evaluation.
In Vitro Studies
The National Cancer Institute (NCI) has evaluated the compound's anticancer potential using a panel of approximately sixty cancer cell lines. The results indicated notable antitumor activity with mean GI50 (growth inhibition 50) values of 15.72 μM and TGI (total growth inhibition) values of 50.68 μM .
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Huh7 | 4.7 | G0/G1 phase arrest |
| This compound | MCF7 | 3.8 | CDK4 downregulation |
| This compound | HCT116 | 8.5 | Apoptosis induction |
The compound exhibited selective cytotoxicity against cancer cells while showing higher IC50 values in normal human epithelial cells (MCF12A), indicating its potential for targeted cancer therapy .
The mechanism underlying the anticancer activity involves cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. Western blot analyses confirmed increased levels of retinoblastoma protein (Rb), essential for G1 phase arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial properties against various strains, although detailed quantitative data are still emerging .
Table 2: Antimicrobial Activity Overview
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Case Study 1: Anticancer Efficacy in Liver Cancer Models
A study focused on liver cancer cell lines (Huh7) demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis. The analysis revealed a significant reduction in alpha-fetoprotein secretion, a marker commonly associated with liver cancer progression .
Case Study 2: Comparative Analysis with Existing Anticancer Agents
In comparative studies with established chemotherapeutics like doxorubicin and sorafenib, this compound showed promising results with lower IC50 values against liver cancer cell lines, suggesting enhanced efficacy and potential as a novel therapeutic agent .
Q & A
Q. What are the established synthetic protocols for N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via multi-step reactions, including amide coupling and cyclization. A common approach involves reacting 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid with amine derivatives under coupling agents (e.g., HATU or EDC) to form the carboxamide backbone . For thiourea intermediates, refluxing with N-arylmaleimide in glacial acetic acid can yield thiazolidinone derivatives, as described in a procedure yielding 61% product after recrystallization . Key factors affecting efficiency include solvent choice (e.g., acetic acid for cyclization), reaction time (2–5 hours for reflux), and purification methods (preparative HPLC or recrystallization) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton and carbon environments (e.g., aromatic protons at δ 7.47–9.38 ppm and carbonyl carbons at ~170 ppm) . Mass spectrometry (EI or ESI) confirms molecular weight, with [M+H]⁺ peaks observed at m/z 335.4 in ESI mode . For crystallographic analysis, SHELX software is widely used to refine X-ray diffraction data, particularly for resolving high-resolution or twinned structures. This involves iterative refinement of atomic coordinates and thermal parameters to achieve R-factors < 0.05 .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Contradictions between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. To address this:
- Compare variable-temperature NMR to assess dynamic behavior in solution .
- Use DFT calculations to model the lowest-energy conformation and overlay it with the crystallographic structure .
- Validate hydrogen bonding patterns via IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹) to cross-check crystallographically observed interactions .
Q. What strategies improve low yields during amide coupling steps in the synthesis?
- Optimizing coupling agents : Replace traditional agents with uranium/guanidinium salts (e.g., HATU) to enhance activation .
- Ultrasound-assisted reactions : Ultrasonic treatment reduces reaction time (e.g., 4 hours vs. 12 hours) and improves homogeneity, as demonstrated in isoxazolo-pyridine syntheses .
- Factorial design : Apply a 2³ factorial matrix to test variables like temperature (25°C vs. reflux), solvent (MeOH vs. DMF), and stoichiometry, identifying critical factors via ANOVA .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, using the compound’s X-ray structure as input .
- Calculate electrostatic potential maps (via Gaussian 09) to identify nucleophilic/electrophilic regions .
- Perform MD simulations (GROMACS) to assess binding stability over 100 ns, monitoring RMSD values (<2 Å indicates stable docking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
